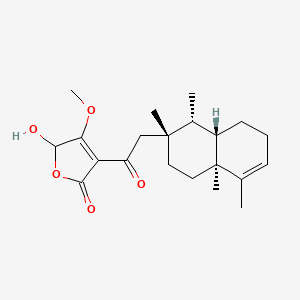
Dysidotronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dysidotronic acid is a natural product found in Dysidea with data available.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
One of the primary applications of dysidotronic acid is its role as an anti-inflammatory agent. Research has demonstrated that this compound inhibits the production of several pro-inflammatory mediators:
- Tumor Necrosis Factor Alpha (TNF-α)
- Interleukin-1 Beta (IL-1β)
- Nitric Oxide (NO)
- Prostaglandin E2 (PGE2)
- Leukotriene B4 (LTB4)
In a study involving RAW 264.7 macrophage cell lines, this compound showed significant inhibition of these mediators at micromolar concentrations, indicating its potential use in managing conditions such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
Several studies have highlighted the efficacy of this compound in various experimental models:
- In Vitro Studies : In RAW 264.7 macrophages, this compound effectively inhibited cytokine production and nitric oxide synthesis, showcasing its potential as an anti-inflammatory agent .
- Animal Models : In mouse models injected with zymosan, this compound demonstrated significant reductions in TNF-α and IL-1β levels, further supporting its therapeutic potential against inflammation .
- Comparative Studies : this compound has been compared with other known phospholipase A2 inhibitors like manoalide, revealing superior selectivity and potency against human synovial phospholipase A2 .
Data Table: Efficacy of this compound
Propiedades
Fórmula molecular |
C21H30O5 |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
4-[2-[(1R,2R,4aS,8aS)-1,2,4a,5-tetramethyl-1,3,4,7,8,8a-hexahydronaphthalen-2-yl]acetyl]-2-hydroxy-3-methoxy-2H-furan-5-one |
InChI |
InChI=1S/C21H30O5/c1-12-7-6-8-14-13(2)20(3,9-10-21(12,14)4)11-15(22)16-17(25-5)19(24)26-18(16)23/h7,13-14,19,24H,6,8-11H2,1-5H3/t13-,14+,19?,20-,21-/m1/s1 |
Clave InChI |
QKDLAKAAFFCMSG-YTHIKUODSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2CCC=C([C@]2(CC[C@]1(C)CC(=O)C3=C(C(OC3=O)O)OC)C)C |
SMILES canónico |
CC1C2CCC=C(C2(CCC1(C)CC(=O)C3=C(C(OC3=O)O)OC)C)C |
Sinónimos |
dysidotronic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















